7-nitro-4aH-quinazolin-4-one
Description
Historical Trajectories and Modern Relevance of Quinazolinone Frameworks in Chemical Science
The quinazolinone scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidinone ring, has a rich history dating back to the late 19th century. The first synthesis of a quinazolinone derivative was reported in the 1860s. acmec.com.cn Since then, these compounds have garnered significant attention due to their presence in over 200 naturally occurring alkaloids and their wide spectrum of biological activities. The stability of the quinazolinone nucleus has made it a "privileged structure" in medicinal chemistry, inspiring chemists to synthesize a vast array of derivatives. tandfonline.com
Historically, the development of quinazolinone-based compounds has led to significant therapeutic advancements. For instance, methaqualone, synthesized in 1951, became a well-known sedative-hypnotic drug. acmec.com.cn In contemporary chemical science, the quinazolinone framework continues to be a focal point of research, with applications spanning various fields. mdpi.commdpi.com Scientists are continuously developing more sophisticated protocols for constructing these pharmacologically active scaffolds, leading to a new generation of chemotherapeutic agents. arabjchem.org The versatility of the quinazolinone system allows for structural modifications that can significantly alter its physicochemical and biological properties, making it a fertile ground for drug discovery and material science. tandfonline.com
The Strategic Importance of Nitro-Substituted Heterocycles in Synthetic and Medicinal Chemistry Research
Nitro-substituted heterocyclic compounds represent a crucial class of molecules in both synthetic and medicinal chemistry. The nitro group is a powerful electron-withdrawing group that can significantly influence the chemical reactivity and biological activity of a molecule. ambeed.com Its presence can enhance the electrophilicity of the heterocyclic ring, making it more susceptible to nucleophilic attack and facilitating the synthesis of diverse derivatives. ambeed.com
From a medicinal chemistry perspective, the nitro group is often a key pharmacophore. Nitro-containing compounds have been shown to exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. semanticscholar.org The reduction of the nitro group to an amino group in biological systems can lead to the formation of reactive intermediates that can interact with cellular targets. This bioreductive activation is a well-known mechanism for the therapeutic effects of some nitroaromatic drugs. Furthermore, the nitro group's ability to participate in hydrogen bonding and other non-covalent interactions can enhance the binding affinity of a compound to its biological target. The strategic placement of a nitro group on a heterocyclic scaffold is, therefore, a widely used strategy to modulate the pharmacological profile of a lead compound. sigmaaldrich.com
Positioning of 7-nitro-4aH-quinazolin-4-one within Contemporary Quinazolinone Research
This compound, also documented as 7-Nitroquinazolin-4(3H)-one with the CAS number 20872-93-9, is emerging as a compound of interest within the extensive family of quinazolinone derivatives. researchgate.net Its molecular formula is C8H5N3O3, and it has a molecular weight of 191.14 g/mol . While research on this specific isomer has been less extensive compared to other substituted quinazolinones, recent studies have begun to illuminate its chemical and biological significance.
The synthesis of this compound has been achieved, and its structure has been confirmed through crystallographic studies. These studies provide a foundational understanding of its three-dimensional arrangement and intermolecular interactions. Furthermore, initial biological screenings have indicated that derivatives of 7-nitroquinazolin-4(3H)-one possess anti-inflammatory and cytotoxic activities. researchgate.net For instance, a derivative, 2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-7-nitroquinazolin-4(3H)-one, has demonstrated notable anti-inflammatory and cytotoxic effects against HeLa and BT-549 cancer cell lines. researchgate.net
The presence of the nitro group at the 7-position of the quinazolinone core is a key structural feature that distinguishes this compound and likely contributes to its observed biological activities. researchgate.net As an important intermediate, it holds potential for the synthesis of a variety of other derivatives with potentially enhanced pharmacological profiles. The ongoing investigation into this compound and its analogues is indicative of its growing importance in the quest for novel therapeutic agents.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Systematic Name | This compound | |
| Common Name | 7-Nitroquinazolin-4(3H)-one | researchgate.net |
| CAS Number | 20872-93-9 | researchgate.net |
| Molecular Formula | C8H5N3O3 | |
| Molecular Weight | 191.14 g/mol |
Table 2: Investigated Biological Activities of a this compound Derivative
| Compound | Biological Activity | Cell Lines | Findings | Source |
| 2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-7-nitroquinazolin-4(3H)-one | Anti-inflammatory | - | Exhibited high anti-inflammatory activity in a carrageenan-induced paw oedema model. | researchgate.net |
| Cytotoxicity | HeLa, BT-549 | Showed significant cytotoxic activity with IC50 values of 25.51±2.18 µg/ml on HeLa cells and 23.62±2.31 µg/ml on BT-549 cells. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5N3O3 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
7-nitro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4,6H |
InChI Key |
OOUTZIQVYCZSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=NC(=O)C21)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 7 Nitro 4ah Quinazolin 4 One and Its Structural Analogues
Established Synthetic Pathways to the Quinazolinone Ring System
The construction of the fundamental quinazolinone scaffold, a bicyclic system comprising a pyrimidine (B1678525) ring fused to a benzene (B151609) ring, has been a subject of extensive research for over a century. uob.edu.ly These foundational methods provide the basis upon which more complex derivatives, including nitro-functionalized analogues, are built.
One of the most venerable and widely employed methods is the Niementowski Quinazoline (B50416) Synthesis . wikipedia.orgchemeurope.com First reported in 1895, this reaction typically involves the thermal condensation of an anthranilic acid with an amide to yield 4-oxo-3,4-dihydroquinazolines (also known as 4(3H)-quinazolinones). wikipedia.orgnih.govnih.gov The reaction proceeds via an o-amidobenzamide intermediate, followed by cyclization with the elimination of water. nih.gov While effective, traditional Niementowski conditions often require high temperatures and long reaction times. nih.gov
Another cornerstone of quinazolinone synthesis involves the use of isatoic anhydride (B1165640) , a derivative of anthranilic acid. nih.gov This pathway, sometimes referred to as the Niementowski modification of the Friedlander synthesis, offers a versatile alternative. nih.gov The reaction of isatoic anhydride with various nucleophiles, such as primary amines or amides, leads to the opening of the anhydride ring, followed by cyclization to form the quinazolinone core. tandfonline.commdpi.com This approach is often utilized for preparing a wide array of 2- and 3-substituted quinazolinones. For instance, reacting isatoic anhydride with amidoxime (B1450833) derivatives in the presence of an iron(III) chloride catalyst provides an efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org
A summary of these established pathways is presented in the table below.
| Reaction Name | Starting Materials | Key Features | Typical Conditions | Reference(s) |
| Niementowski Synthesis | Anthranilic acid, Amide | Direct condensation | High temperature (120-150°C) | wikipedia.orgchemeurope.comnih.gov |
| Friedlander-Niementowski | Isatoic anhydride, Amine/Amide | Versatile for substitution | Reflux in various solvents, sometimes catalyzed | nih.govorganic-chemistry.org |
| Griess Synthesis | Anthranilic acid, Cyanogen | Early historical method | Reaction with cyanogen, then ammonia/water | nih.gov |
Innovative Synthetic Design for Nitro-Functionalized Quinazolinones
The introduction of a nitro group onto the quinazolinone scaffold, as in 7-nitro-4aH-quinazolin-4-one, requires specific synthetic strategies that can accommodate this strongly electron-withdrawing functionality. Modern synthetic organic chemistry has produced several innovative approaches to achieve this with precision.
One direct approach involves starting with a pre-functionalized nitro-aromatic compound. For example, the synthesis of quinazolinone derivatives has been achieved starting from nitro-compounds using low-valent titanium to mediate the key cyclization step. acs.org A more targeted strategy involves the nucleophilic aromatic substitution (SNAr) on a quinazolinone ring that is already activated by a nitro group. A relevant example is the synthesis of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one starting from 7-fluoro-6-nitroquinazolin-4(3H)-one. mdpi.com In this procedure, the fluorine atom at the 7-position is displaced by a thiol nucleophile, a reaction facilitated by the presence of the nitro group at the adjacent 6-position. mdpi.com This highlights a powerful method for introducing diversity at specific positions on a pre-formed nitro-quinazolinone core.
Another innovative strategy is the construction of the quinazolinone ring from a nitro-containing precursor. Base-promoted multicomponent reactions involving ortho-substituted nitroarenes have been developed to access substituted quinazoline frameworks, demonstrating that the nitro group can be carried through the ring-forming steps. acs.org
Multi-component Reaction Strategies for Constructing this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. jnanoworld.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. jnanoworld.comrsc.org
For the synthesis of nitro-quinazolinone scaffolds, an MCR could be envisioned starting with a nitro-substituted anthranilic acid or a related derivative. For example, a three-component reaction of an appropriately substituted 2-aminobenzamide (B116534) (or isatoic anhydride), an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can yield dihydroquinazolinones, which can then be oxidized to the final quinazolinone product. researchgate.netekb.eg A base-promoted [4 + 1 + 1] cycloaddition reaction has been reported for the synthesis of 2,4-substituted quinazolines starting from ortho-substituted nitroarenes, aldehydes, and an ammonium salt, showcasing a powerful MCR approach that begins with a simple nitroaromatic precursor. acs.org Another MCR involves a palladium-catalyzed four-component reaction between an o-aminobenzoic acid, an amine, an aldehyde, and carbon monoxide to produce dihydroquinazolinones. rsc.org Applying such a strategy with a starting material like 4-nitro-2-aminobenzoic acid could theoretically provide a direct route to the 7-nitro-quinazolinone core.
The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that has been used to create polycyclic quinazolinones. acs.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using a nitro-substituted component, such as 4-nitro-2-aminobenzoic acid, it is conceivable to construct complex scaffolds related to this compound.
Principles of Sustainable Synthesis in the Derivatization of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like quinazolinones.
Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool to accelerate quinazolinone synthesis, often leading to higher yields and significantly reduced reaction times compared to conventional heating. nih.govtandfonline.commdpi.comekb.eg This technique has been successfully applied to Niementowski-type reactions and MCRs. ekb.egijprajournal.com
Green Solvents: The replacement of volatile and hazardous organic solvents is a key goal of sustainable synthesis. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been used as both solvent and catalyst for quinazolinone synthesis. tandfonline.comresearchgate.nettandfonline.com Water has also been employed as a clean and economical solvent for certain catalytic syntheses of quinazolinones. jnanoworld.comfrontiersin.org
Catalyst Recyclability: The development of heterogeneous and magnetically recoverable catalysts offers a sustainable advantage, as they can be easily separated from the reaction mixture and reused multiple times. jnanoworld.comfrontiersin.org For example, a magnetically recoverable palladium catalyst has been used for the efficient synthesis of quinazolinones in an eco-friendly PEG/water solvent system. frontiersin.org
Atom Economy: MCRs inherently align with the principles of green chemistry by maximizing the incorporation of starting material atoms into the final product. jnanoworld.com Additionally, processes that utilize readily available and non-toxic starting materials, such as the use of CO2 from boiler flue gas as a C1 source in a palladium-catalyzed synthesis of quinazolinones, represent a significant advance in sustainability. researchgate.net
Catalytic Systems in the Formation of Quinazolinone Structures
Catalysis is central to modern organic synthesis, providing efficient and selective pathways to complex molecules. The formation of the quinazolinone ring system has benefited immensely from a diverse array of catalytic systems, including both transition metal and organocatalysts.
Transition-Metal Catalysis:
Palladium (Pd): Palladium catalysts are widely used in cross-coupling and carbonylation reactions to build the quinazolinone scaffold. frontiersin.orgarabjchem.org They have been employed in MCRs and in sustainable protocols using recoverable nanocatalysts. frontiersin.org
Copper (Cu): Copper-catalyzed reactions, often proceeding via Ullmann-type couplings or C-H activation, are a cost-effective and versatile method for synthesizing quinazolinones from substrates like 2-halobenzamides or 2-arylindoles. organic-chemistry.orgchim.it
Ruthenium (Ru): Ruthenium complexes have proven highly effective in dehydrogenative coupling reactions, for instance, in the coupling of 2-aminobenzamides with amines or alcohols to form the quinazolinone product. nih.govmarquette.edu
Iron (Fe): As an earth-abundant and low-cost metal, iron has been used to catalyze the synthesis of quinazolinones from isatoic anhydride and amidoximes, or via oxidative dehydrogenation coupling. mdpi.comresearchgate.net
Other Metals: Catalysts based on zinc, nickel, cobalt, and iridium have also been developed for various quinazolinone syntheses, each offering unique reactivity profiles. chim.itresearchgate.netnih.gov
Organocatalysis: In an effort to avoid potentially toxic and expensive heavy metals, organocatalysis has emerged as a powerful alternative. frontiersin.org Small organic molecules, such as acetic acid or iodine in the presence of triphenylphosphine, can catalyze the formation of quinazolinones. frontiersin.org These reactions often proceed under mild conditions and offer a high degree of functional group tolerance. For example, acetic acid has been used to catalyze a three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to furnish spiro-fused quinazolinones. frontiersin.org
| Catalyst Type | Metal/Compound | Typical Reaction | Key Advantages | Reference(s) |
| Transition Metal | Palladium (Pd) | Coupling, Carbonylation, MCRs | High efficiency, Versatility | rsc.orgfrontiersin.orgarabjchem.org |
| Transition Metal | Copper (Cu) | C-H Activation, Aerobic Oxidation | Cost-effective, Broad scope | organic-chemistry.orgchim.it |
| Transition Metal | Ruthenium (Ru) | Dehydrogenative Coupling | High selectivity, Atom economy | nih.govmarquette.edu |
| Transition Metal | Iron (Fe) | Oxidative Cyclization | Low cost, Eco-friendly | mdpi.comresearchgate.net |
| Organocatalyst | Acetic Acid, Iodine | Condensation, Cyclization | Metal-free, Mild conditions | frontiersin.org |
Control of Regioselectivity and Stereochemical Configuration in this compound Synthesis
The synthesis of a specific isomer like this compound presents two major challenges: controlling the position of the nitro group (regioselectivity) and controlling the three-dimensional arrangement at the chiral center C4a (stereoselectivity).
Regioselectivity: Achieving the desired 7-nitro substitution pattern is typically accomplished by starting with a precursor where the substitution is already defined. The use of 4-nitroanthranilic acid or its derivatives in a Niementowski or related synthesis would be the most direct approach to install the nitro group at the correct position. For instance, the reaction of 4-nitroanthranilic acid with an appropriate amide would be expected to yield the 7-nitroquinazolinone isomer. The regiochemistry is dictated by the substitution pattern of the initial anthranilic acid ring.
Stereochemical Configuration: The "4aH" designation indicates the presence of a stereocenter at the C4a position, where a hydrogen atom creates a non-planar, chiral structure. The synthesis of a single enantiomer or diastereomer of such a compound requires an asymmetric synthetic approach. While the literature specifically on the asymmetric synthesis of this compound is sparse, principles can be drawn from related work on chiral quinazolinones. mdpi.com
Recent advances in the atroposelective synthesis of axially chiral quinazolinones, which possess chirality due to restricted rotation around a single bond, highlight potential strategies. mdpi.com These methods often employ chiral catalysts, such as chiral phosphoric acids (CPAs) or peptide-based ligands in conjunction with a metal. mdpi.com A CPA-catalyzed enantioselective reaction between N-aryl aminobenzamides and aldehydes has been shown to produce axially chiral 3-aryl quinazolinones with excellent enantioselectivity. mdpi.com Adapting such a catalytic system to a cyclization reaction that forms the 4aH-quinazolinone ring could potentially induce stereoselectivity at the C4a center. This would likely involve a prochiral substrate that is desymmetrized by the chiral catalyst during the ring-closing step.
Methodologies for the Analytical Elucidation and Purity Assessment of Synthetic Products
The unambiguous identification and confirmation of the purity of synthesized compounds like this compound are critical. A combination of spectroscopic and analytical techniques is employed for this purpose.
Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. tandfonline.comafricaresearchconnects.com Proton NMR provides information on the number and environment of hydrogen atoms, including their coupling patterns, which helps to establish the connectivity and substitution pattern on the aromatic and heterocyclic rings. ¹³C NMR reveals the number and type of carbon atoms in the molecule. researchgate.net
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. mdpi.comnih.gov Fragmentation patterns observed in the mass spectrum can also provide structural clues.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. africaresearchconnects.comorientjchem.org Characteristic absorption bands for the nitro group (N-O stretching), the carbonyl group of the quinazolinone (C=O stretching), and N-H or C-H bonds can be readily identified. nih.gov
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule, confirming connectivity, regiochemistry, and stereochemistry. marquette.edu
Purity Assessment:
Chromatography: Techniques like Thin Layer Chromatography (TLC) are used for rapid monitoring of reaction progress and preliminary purity checks. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product with high accuracy.
Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. nih.gov
The table below summarizes the common analytical methods.
| Technique | Abbreviation | Purpose | Information Obtained | Reference(s) |
| Nuclear Magnetic Resonance | NMR | Structure Elucidation | Connectivity, Chemical Environment of ¹H & ¹³C | tandfonline.comafricaresearchconnects.comnih.gov |
| Mass Spectrometry | MS/HRMS | Structure & Composition | Molecular Weight, Elemental Formula, Fragmentation | mdpi.comnih.gov |
| Infrared Spectroscopy | IR/FTIR | Functional Group ID | Presence of C=O, N-O, N-H, etc. | africaresearchconnects.comnih.gov |
| X-ray Crystallography | - | Definitive Structure | 3D Atomic Arrangement, Stereochemistry | marquette.edu |
| High-Performance Liquid Chrom. | HPLC | Purity Assessment | Quantifies Purity, Separates Impurities | - |
Chemical Reactivity, Transformational Pathways, and Derivatization of 7 Nitro 4ah Quinazolin 4 One
Mechanistic Studies of Electrophilic Processes on the Quinazolinone Core
Electrophilic substitution on the quinazolinone ring system is significantly influenced by the electronic nature of the existing substituents. The fused heterocyclic system consists of a benzene (B151609) ring and a pyrimidine (B1678525) ring. The pyrimidine portion is inherently electron-deficient, making the benzene ring the more likely site for electrophilic attack. However, the presence of the strongly electron-withdrawing nitro group at the 7-position deactivates the benzene ring towards further electrophilic substitution. researchgate.net
Theoretical investigations using Density Functional Theory (DFT) have been employed to predict the reactivity of the quinazolinone nucleus. researchgate.net These computational studies calculate molecular electrostatic potential (MEP) maps and analyze frontier molecular orbitals (HOMO-LUMO) to identify the most nucleophilic sites susceptible to electrophilic attack. researchgate.netresearchgate.net For the unsubstituted quinazolinone-4(1H)-one, these calculations confirm that the positions on the carbocyclic (benzene) ring are more reactive than those on the heterocyclic part. The most nucleophilic sites are predicted to be positions 6 and 8. researchgate.net
In the case of 7-nitro-4aH-quinazolin-4-one, the nitro group's deactivating effect, which withdraws electron density primarily from the ortho and para positions (positions 6 and 8), further diminishes the ring's propensity for electrophilic attack. dalalinstitute.com Any subsequent electrophilic substitution, if achievable, would require harsh reaction conditions. The general mechanism for electrophilic aromatic substitution proceeds via a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or an arenium ion. dalalinstitute.commasterorganicchemistry.comirjet.net The rate-determining step is the initial attack by the electrophile, which disrupts the ring's aromaticity. masterorganicchemistry.com For a deactivated ring like this compound, the activation energy for this step is considerably high.
Nucleophilic Reactivity and Addition-Elimination Pathways Involving the Quinazolinone Moiety
The electron-deficient nature of the quinazolinone core, exacerbated by the presence of a nitro group, makes the scaffold highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, primarily proceeding through the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The SNAr pathway is favored when strong electron-withdrawing groups, such as a nitro group, are positioned ortho or para to a suitable leaving group, as they can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org
In the context of this compound, the nitro group at C-7 strongly activates the ring for nucleophilic attack. DFT studies on the related 5,7-dinitroquinazoline-4-one have provided a mechanistic framework for the regioselective substitution of nitro groups. rsc.org These studies indicate that nucleophilic attack is a viable pathway.
A practical demonstration of this activation is seen in the synthesis of various derivatives where a leaving group at an adjacent position is displaced. For instance, 7-fluoro-6-nitroquinazolin-4(3H)-one readily undergoes SNAr with thiols, such as (4-methoxyphenyl)methanethiol, in the presence of a base to selectively displace the fluorine atom at C-7. mdpi.comresearchgate.net Similarly, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine serves as a substrate for selective nucleophilic substitution at the C-7 position. mdpi.com A key intermediate for the synthesis of certain kinase inhibitors, 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline, is prepared and then undergoes nucleophilic displacement of the 7-fluoro substituent by an alcohol. google.com
Furthermore, when multiple leaving groups are present, selective substitution can be achieved by controlling reaction conditions. The reaction of 2,4-dichloro-7-nitroquinazoline (B58027) with various amines can be controlled by temperature and solvent to achieve selective substitution at the more reactive C-4 position, leaving the chloro group at C-2 intact. iajps.com This highlights the pronounced reactivity of the C-4 position towards nucleophiles, a characteristic feature of the quinazoline (B50416) scaffold. rroij.com
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 7-Fluoro-6-nitroquinazolin-4(3H)-one | (4-Methoxyphenyl)methanethiol | NaOH, DMF | 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | 96% | mdpi.com |
| N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | (4-Methoxyphenyl)methanethiol | NaOH(aq), THF | N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | 99% | mdpi.com |
| 2,4-Dichloro-7-nitroquinazoline | Cyclohexylamine | TEA, THF, 0°C to rt | 2-Chloro-N-cyclohexyl-7-nitroquinazolin-4-amine | Good | iajps.com |
Rational Design of Structural Modifications for this compound
The this compound scaffold and its derivatives serve as important building blocks in medicinal chemistry, particularly in the rational design of kinase inhibitors. sci-hub.senih.gov The quinazoline core is a "privileged scaffold" found in numerous biologically active compounds, including several FDA-approved anticancer drugs that target tyrosine kinases like the epidermal growth factor receptor (EGFR). chim.itd-nb.info
In one study, 7-nitro-quinazolin-4(3H)-one derivatives were specifically designed and synthesized as potential VEGFR-2 kinase inhibitors. sci-hub.se The rationale involved introducing various substituents at the N-3 position and modifying the C-2 position. The presence of a nitro group at position 6 or 7 was explored to form essential hydrogen bonds with the kinase's active site. sci-hub.se For instance, 2-amino-5-nitrobenzamide (B117972) was used as a starting material to synthesize 2-ethyl-7-nitroquinazolin-4(3H)-one. tandfonline.com This compound was then further modified, demonstrating a clear strategy where the 7-nitro group is an integral part of the pharmacophore design.
The general strategy often involves three key areas of modification on the quinazolinone ring:
The C-4 substituent: Often an (substituted) aniline (B41778) moiety, crucial for binding in the ATP pocket of kinases.
The C-2 substituent: Can be varied to explore additional binding interactions or modulate physicochemical properties.
Substitution on the benzene ring (C-5 to C-8): Small, polar groups like methoxy (B1213986) or, in this case, a nitro group at positions 6 or 7 can enhance binding affinity through hydrogen bonding and improve solubility. nih.gov
The 7-nitro group can be reduced to the 7-amino group, which then acts as a versatile point for attaching various side chains designed to probe deeper into the protein's binding pocket or to improve pharmacokinetic properties. tandfonline.com This step-wise modification, starting from or passing through the 7-nitro derivative, is a hallmark of rational drug design programs aimed at developing new therapeutic agents. nih.gov
Intramolecular Rearrangements and Cyclization Reactions of Quinazolinone Derivatives
Derivatives of this compound are valuable precursors for the synthesis of more complex, fused polycyclic heterocyclic systems through intramolecular cyclization reactions. These reactions often involve forming new rings by connecting a substituent on the quinazolinone core with another part of the molecule.
One notable example involves the synthesis of 9-nitro-imidazo[1,2-c]quinazolin-2(3H)-ones. lookchem.com This transformation is achieved through the intramolecular cyclization of a 4-iminoquinazoline intermediate. The starting materials are N,N'-disubstituted amidines bearing an ortho-cyanoaryl group, which first cyclize to form the 4-iminoquinazoline. Under the reaction conditions, this intermediate could not be isolated and underwent a subsequent intramolecular condensation between the imino group and an ester function on one of the substituents to form the tricyclic imidazo[1,2-c]quinazoline system. lookchem.com
Another relevant strategy, although demonstrated on a 7-(trifluoromethyl) analog rather than a 7-nitro analog, is the electrophilic intramolecular cyclization of 2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-ones. grafiati.com In this case, a propargyl group attached at the 2-position via a sulfur linker is cyclized onto the N-1 position using tellurium tetrahalides as the electrophilic trigger, forming a new five-membered ring. Such a strategy could foreseeably be applied to 7-nitro-substituted precursors to generate novel fused systems.
These intramolecular transformations are powerful tools for rapidly increasing molecular complexity and accessing unique chemical space, which is highly desirable in areas like drug discovery and materials science. frontiersin.org The 7-nitro group can be carried through these cyclization sequences, providing a handle for further modification or acting as a key electronic or binding feature in the final target molecule.
Computational and Theoretical Investigations into 7 Nitro 4ah Quinazolin 4 One
Quantum Chemical Descriptors and Electronic Structure Analysis
Quantum chemical calculations are fundamental in predicting the reactivity and stability of a molecule. For quinazolinone derivatives, these descriptors are crucial for understanding their chemical behavior. physchemres.org Methods like Density Functional Theory (DFT) are employed to calculate a series of quantum chemical properties that correlate with molecular structure and reactivity. physchemres.orgphyschemres.org
Key quantum chemical descriptors provide a quantitative measure of these properties. These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), ionization potential (I), electron affinity (A), global hardness (η), softness (S), and dipole moment (μ). physchemres.orgnih.gov A lower energy gap (ΔE = ELUMO - EHOMO) generally implies higher reactivity of the molecule. physchemres.org For instance, in a study of different quinazolinone derivatives, the calculated energy gaps were found to be indicative of their reactivity and adsorption potential on surfaces. physchemres.org
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Formula | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Represents the ability to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Represents the ability to accept an electron. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential | I | -EHOMO | The energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | The energy released when an electron is added. |
| Global Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Global Softness | S | 1 / η | The reciprocal of hardness, indicating reactivity. |
| Dipole Moment | μ | - | Measures the overall polarity of the molecule. |
This table provides a general overview of quantum chemical descriptors and their importance in computational chemistry.
The presence of the nitro group in 7-nitro-4aH-quinazolin-4-one would lower both the HOMO and LUMO energy levels, with a pronounced effect on the LUMO, likely resulting in a smaller HOMO-LUMO gap compared to the unsubstituted quinazolinone, thus increasing its electrophilicity and reactivity. nih.gov The analysis of the molecular electrostatic potential (MEP) surface would further reveal the electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the nitro group and the carbonyl oxygen as key sites for electrophilic and nucleophilic interactions, respectively. sapub.org
Molecular Modeling Approaches for Understanding Biomolecular Interactions
Molecular modeling, particularly molecular docking, is a powerful tool to investigate how a small molecule like this compound might interact with a biological target at the atomic level. researchgate.net This approach predicts the preferred orientation of the ligand within the active site of a protein, as well as the binding affinity. researchgate.netasianpubs.org Such studies have been extensively performed on various quinazolinone derivatives to elucidate their mechanism of action as inhibitors of enzymes like protein kinases (CDK2, HER2, EGFR), matrix metalloproteinases (MMP-13), and phosphoinositide 3-kinases (PI3Kδ). nih.govrsc.orgnih.gov
A study focusing on 7-nitroquinazoline (B2879274) derivatives revealed their potential as antimicrobial agents against Staphylococcus aureus (MRSA). researchgate.net Molecular docking simulations were conducted against the Sortase A protein (PDB ID: 1T2W), a key enzyme in bacterial pathogenesis. researchgate.net The results showed that 7-nitroquinazoline derivatives exhibited high binding affinities, with binding energies surpassing that of the reference drug, ciprofloxacin. researchgate.net The interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov
In the context of this compound, the key structural features for biomolecular interactions are:
The Quinazolinone Core: Forms a scaffold that fits into the binding pockets of various enzymes. frontiersin.org
The Carbonyl Oxygen: Acts as a hydrogen bond acceptor. sci-hub.se
The N-H Group: Acts as a hydrogen bond donor. nih.gov
The Nitro Group: The oxygen atoms of the nitro group can act as strong hydrogen bond acceptors. sci-hub.se In one study, a nitro group on the quinazolinone nucleus formed a crucial hydrogen bond with the amino acid Cys919 in the ATP binding domain of the VEGFR-2 kinase. sci-hub.se
Table 2: Potential Molecular Interactions of this compound in a Protein Active Site
| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |
| Quinazolinone Ring | Hydrophobic, π-Alkyl, π-π Stacking | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tyrosine, Tryptophan |
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine, Asparagine, Glutamine |
| Amide Nitrogen (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyls |
| Nitro Group (-NO₂) | Hydrogen Bond Acceptor | Cysteine, Serine, Threonine, Lysine, Arginine |
This table is a generalized representation based on docking studies of related quinazolinone derivatives. nih.govsci-hub.se
Computational models of G-quadruplexes have also been used to study the interactions of quinazolinone analogues, suggesting that their biological effects can be related to interference with these nucleic acid structures through stacking interactions. nih.gov The planar nature of the quinazolinone ring system is well-suited for such interactions.
Elucidation of Reaction Mechanisms Through Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations are not only used for static properties but are also instrumental in elucidating the mechanisms of chemical reactions. acs.orgacs.org By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most energetically favorable route. acs.org
Several studies have employed DFT to investigate the synthesis of the quinazolinone scaffold. For example, the mechanism of a radical cascade cyclization of alkene-substituted quinazolinones to form fused ring systems has been explored. acs.orgacs.org These calculations helped to identify key intermediates and transition states, confirming the proposed radical mechanism. acs.org Similarly, the mechanism for a copper-catalyzed multicomponent reaction to synthesize fused quinazolinones has been validated using DFT calculations. bohrium.com
A plausible mechanism for the synthesis of a quinazolinone derivative often involves the following steps, which can be modeled by DFT:
Activation of a starting material, for example, the ring-opening of isatoic anhydride (B1165640). researchgate.net
Nucleophilic attack by an amine, leading to an intermediate. nih.gov
Intramolecular cyclization through the attack of a nitrogen atom onto a carbonyl group. nih.gov
Dehydration or elimination of a leaving group to form the final aromatic quinazolinone ring system. researchgate.net
DFT calculations can provide the activation energies for each step, identify the rate-determining step, and explain the regioselectivity of the reaction, which is particularly relevant when using asymmetrically substituted precursors. mdpi.com For this compound, DFT would be crucial in understanding how the electron-withdrawing nitro group affects the reactivity of the precursors and the stability of the intermediates and transition states during the cyclization process.
Conformational Landscape Analysis of this compound and its Analogues
The three-dimensional shape or conformation of a molecule is critical to its biological activity, as it dictates how well it can fit into a protein's binding site. Conformational analysis aims to identify the stable low-energy conformations of a molecule. semanticscholar.org
The crystal structure of 7-nitro-quinazolin-4(3H)-one has been determined, providing definitive information about its solid-state conformation. nih.gov In the crystal, the molecule is essentially planar. The structure is characterized by intermolecular N-H···O hydrogen bonds that link molecules into centrosymmetric dimers. These dimers are further connected by weaker C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent dimers, with a centroid-centroid distance of 3.678 Å. nih.gov This network of interactions builds a stable three-dimensional structure in the solid state. nih.gov
Computational studies, such as potential energy surface (PES) scans, can be performed by systematically rotating specific bonds to map out the energy changes and identify the lowest energy conformers. semanticscholar.org For quinazolinone analogues, these studies have helped to explain their conformational preferences when binding to biological targets like dihydrofolate reductase (DHFR). semanticscholar.org The conformational adaptability of a molecule can be key to its ability to bind to multiple targets or to fit within a constrained active site. nih.gov
Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazolinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The goal is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. rsc.orgnih.gov
Numerous QSAR studies have been successfully conducted on quinazolinone derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.orgrsc.org These models typically use molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. nih.gov
In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecules are aligned, and their steric and electrostatic fields are calculated. nih.govrsc.org The resulting contour maps provide a visual representation of which regions of the molecule should be modified to enhance activity.
Key findings from QSAR studies on quinazolinone derivatives include:
Electrostatic Fields: The bioactivity of PI3Kδ inhibitors was found to be significantly affected by electrostatic fields, indicating that electron-donating or electron-withdrawing groups in specific positions are critical. rsc.org
Hydrophobic Fields: Hydrophobic interactions are also frequently identified as major contributors to the activity of quinazolinone-based inhibitors. nih.govrsc.org
Hydrogen Bond Acceptor Fields: For MMP-13 inhibitors, hydrogen bond acceptor fields were shown to be important for activity. nih.gov
For this compound, the strong electron-withdrawing and polar nature of the nitro group would make a significant contribution to the electrostatic and hydrogen-bond acceptor fields in a QSAR model. Based on the contour maps from studies on similar quinazolinones, a nitro group at position 7 could be either beneficial or detrimental to activity, depending on the specific requirements of the biological target's active site. mdpi.comnih.govrsc.org For example, if the target protein has an electron-poor region near position 7 of the bound ligand, the negative electrostatic potential of the nitro group could lead to a favorable interaction and increased activity. Conversely, if the region is electron-rich, a repulsive interaction could decrease activity. These predictive models, once validated, serve as powerful tools in the rational design of new quinazolinone-based therapeutic agents. researchgate.net
Structure Activity Relationship Sar Paradigms of 7 Nitro 4ah Quinazolin 4 One Derivatives
The Role of Substituent Variation on the Quinazolinone Nucleus in Influencing Biological Modulations
The biological profile of 7-nitro-4aH-quinazolin-4-one derivatives can be finely tuned by introducing various substituents at different positions on the quinazolinone nucleus. Research on related quinazolinone scaffolds provides significant insights into how these modifications can impact activity.
Substitutions at the C2 and C3 positions are particularly influential. For instance, in a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives evaluated for their in vitro antitumor activity, compounds bearing allyl and/or benzyl moieties at these positions demonstrated the most potent cytotoxic results. This suggests that the introduction of specific lipophilic and aromatic groups at C2 and C3 of the 7-nitro-quinazolin-4-one scaffold could be a promising strategy for enhancing anticancer efficacy.
Furthermore, the nature of the substituent on a phenyl ring attached at C2 can dictate the potency. For example, in a series of quinazolinone derivatives, the presence of an electron-donating methoxy (B1213986) group at the para position of a phenyl ring at C2 resulted in a compound with threefold more potent activity against MCF-7 breast cancer cells compared to the standard drug cisplatin nih.gov. Conversely, another study on quinazolinone Schiff base derivatives indicated that electron-withdrawing groups, such as a chloro or nitro group on a C2-phenyl ring, can also contribute to cytotoxic activity nih.gov.
The following interactive table summarizes the influence of various substituents on the biological activity of quinazolinone derivatives, providing a predictive framework for the 7-nitro series.
| Position of Substitution | Substituent Type | Observed Biological Effect | Potential Implication for this compound |
| C2 | Aromatic/Heterocyclic Rings | Often enhances anticancer and antimicrobial activity. | Introduction of varied aryl or heteroaryl groups could modulate activity. |
| C2 | Alkyl/Aryl Groups | Can influence potency; e.g., methyl vs. phenyl can alter activity spectrum. | Systematic variation of alkyl and aryl groups is a key optimization strategy. |
| C3 | Substituted Phenyl Rings | Electron-donating or withdrawing groups can significantly alter cytotoxicity. | Fine-tuning of electronic properties of C3 substituents is critical. |
| C3 | Small Alkyl Groups | Can be crucial for fitting into specific binding pockets. | Introduction of methyl or ethyl groups may enhance target-specific interactions. |
Significance of the Nitro Functional Group in Determining Mechanistic Pathways
The nitro group at the 7th position is not a passive substituent; its strong electron-withdrawing nature profoundly alters the electronic distribution of the entire quinazolinone ring system. This electronic modification can influence the compound's reactivity, metabolic stability, and mode of interaction with biological macromolecules.
In the context of antibacterial agents, the presence of a nitro group on the quinazolinone scaffold has been shown to be favorable for activity. A study on the structure-activity relationship of 4(3H)-quinazolinone antibacterials revealed that small electron-withdrawing groups, including a nitro group, at various positions on a styryl-substituent at C2, led to potent activity against Staphylococcus aureus acs.orgnih.gov. Specifically, a 4-nitrophenyl group at this position was well-tolerated acs.orgnih.gov. This highlights the potential of the 7-nitro group to contribute positively to the antibacterial profile of these derivatives.
Furthermore, the nitro group can act as a bio-reducible moiety. Under the hypoxic conditions often found in solid tumors or certain microbial environments, the nitro group can be enzymatically reduced to form highly reactive nitroso, hydroxylamino, and amino intermediates. These reactive species can covalently modify and inactivate key cellular components, such as proteins and DNA, leading to cytotoxicity. This bio-reductive activation represents a key mechanistic pathway for the selective action of nitro-aromatic compounds. A recent 2024 study on 6-nitro-4-substituted quinazoline (B50416) derivatives demonstrated their potential as EGFR inhibitors with significant anticancer activity, underscoring the importance of the nitro group in this context nih.gov.
The table below outlines the key contributions of the 7-nitro group to the mechanistic pathways of these derivatives.
| Feature of the 7-Nitro Group | Mechanistic Implication | Potential Therapeutic Outcome |
| Strong Electron-Withdrawing Nature | Modulates the electronic properties of the quinazolinone core, influencing non-covalent interactions with target proteins. | Enhanced binding affinity and selectivity for specific biological targets. |
| Bio-reducibility | Can be reduced in hypoxic environments to reactive intermediates that cause cellular damage. | Selective cytotoxicity towards tumor cells or anaerobic bacteria. |
| Hydrogen Bonding Capacity | The oxygen atoms of the nitro group can act as hydrogen bond acceptors. | Can form crucial hydrogen bonds with amino acid residues in the active site of target enzymes or receptors. |
Stereochemical Influences on the Structure-Activity Profile
The "4aH" designation in this compound indicates a saturated carbon at the 4a position, which is a point of fusion between the benzene (B151609) and pyrimidine (B1678525) rings. This creates a chiral center, meaning that derivatives of this scaffold can exist as enantiomers. Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of a molecule governs its ability to fit into the chiral binding sites of biological targets like enzymes and receptors.
While specific studies on the stereochemical influences of this compound derivatives are not extensively available, the broader principles of stereochemistry in drug action are well-established. It is highly probable that the two enantiomers of a given this compound derivative will exhibit different biological activities. One enantiomer (the eutomer) may bind with high affinity to the target, eliciting the desired therapeutic effect, while the other enantiomer (the distomer) may have lower affinity, be inactive, or even produce undesirable side effects.
The synthesis of single enantiomers (asymmetric synthesis) is therefore a critical aspect of drug development for such chiral compounds. This allows for the evaluation of the biological activity of each enantiomer separately, leading to the development of more potent and safer drugs. Without specific experimental data for this compound, we can extrapolate from general principles as summarized in the table below.
| Stereochemical Aspect | Implication for Biological Activity |
| Presence of a Chiral Center at C4a | Leads to the existence of enantiomers (R and S forms). |
| Differential Binding of Enantiomers | One enantiomer may fit significantly better into a chiral biological target site than the other. |
| Pharmacological Differentiation | Enantiomers can have different potencies, efficacies, and even different types of biological activity. |
| Metabolic Differentiation | Enzymes in the body can metabolize enantiomers at different rates, leading to different pharmacokinetic profiles. |
Exploration of Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements can be identified based on the general understanding of quinazolinone derivatives as bioactive molecules.
The core quinazolinone ring system itself serves as a rigid scaffold that properly orients the other functional groups for interaction with the target. Key pharmacophoric features include:
Hydrogen Bond Acceptors: The carbonyl oxygen at C4 and the nitrogen atom at N1 are potent hydrogen bond acceptors. The oxygen atoms of the 7-nitro group also contribute to this feature.
Hydrogen Bond Donor: The N-H group at the 3-position is a crucial hydrogen bond donor.
Aromatic/Hydrophobic Regions: The fused benzene ring provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a binding pocket.
Substituent Vectors: The positions C2, C3, and other positions on the benzene ring serve as vectors for introducing various substituents that can act as additional hydrogen bond donors/acceptors, hydrophobic groups, or charged moieties to optimize target binding and pharmacokinetic properties.
A general pharmacophore model for quinazolinone-based inhibitors often includes a heterocyclic core for hinge binding in kinases, with substituents projecting into hydrophobic pockets and solvent-accessible regions. The 7-nitro group would contribute to the electronic character of the aromatic core and potentially form specific interactions.
The following table summarizes the key pharmacophoric features of the this compound scaffold.
| Pharmacophoric Feature | Location on Scaffold | Type of Interaction |
| Hydrogen Bond Acceptor | C4-carbonyl oxygen, N1, 7-nitro group oxygens | Hydrogen bonding with target protein. |
| Hydrogen Bond Donor | N3-H | Hydrogen bonding with target protein. |
| Aromatic Ring System | Fused benzene ring | π-π stacking, hydrophobic interactions. |
| Hydrophobic Core | The overall quinazolinone structure | Shape complementarity with the binding site. |
Mechanistic Basis of Biological Interactions and Target Modulation for 7 Nitro 4ah Quinazolin 4 One Analogues
Elucidation of Molecular Targets and Binding Site Interactions
Quinazolin-4-one derivatives are known to interact with a variety of biological targets, with a significant focus on protein kinases. For analogues of 7-nitro-4aH-quinazolin-4-one, a primary molecular target is likely to be the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. nih.gov This is supported by studies on 6-nitro-4-substituted quinazoline (B50416) derivatives, which have demonstrated potent inhibitory activity against EGFR. nih.gov
The binding of quinazolin-4-one analogues to the ATP-binding site of EGFR is a well-established mechanism of action. These interactions are typically characterized by:
Hydrogen Bonding: The quinazolinone core can form critical hydrogen bonds with key amino acid residues in the hinge region of the kinase domain.
Hydrophobic Interactions: Substituents on the quinazolinone ring can engage in hydrophobic interactions with nonpolar residues within the binding pocket, enhancing binding affinity.
The 7-nitro group of the this compound framework is expected to influence the electronic properties of the molecule, potentially modulating its interaction with the target protein. The positioning of this group could lead to specific interactions within the binding site that differ from other substituted quinazolinones, thereby affecting both potency and selectivity.
| Potential Molecular Target | Binding Site | Key Interactions | Supporting Evidence |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | ATP-binding site | Hydrogen bonding, hydrophobic interactions | Studies on 6-nitro-4-substituted quinazoline derivatives showing EGFR inhibition. nih.gov |
| Aurora Kinase A | ATP-binding pocket | Exploiting structural differences with Aurora B for selectivity. nih.gov | Structure-based design of quinazolin-4-amine derivatives as selective inhibitors. nih.gov |
Enzymatic Inhibition Kinetics and Molecular Mechanisms
The inhibitory activity of quinazolin-4-one analogues against their target enzymes is typically characterized by determining their half-maximal inhibitory concentration (IC50). This value provides a measure of the compound's potency. For instance, certain 6-nitro-4-substituted quinazoline derivatives have shown superior enzyme inhibition against mutant forms of EGFR. nih.gov
The mechanism of inhibition can be further elucidated through kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the enzyme's natural substrate (e.g., ATP for kinases). A graphical method involving plotting the reaction rate against substrate concentration in the presence and absence of the inhibitor can reveal the mode of inhibition. For competitive inhibition, an increase in the apparent Michaelis constant (Km) is observed with no change in the maximum reaction velocity (Vmax). In noncompetitive inhibition, Vmax is decreased while Km remains unchanged. nih.govlibretexts.org
The general types of enzyme inhibition are summarized in the table below:
| Inhibition Type | Effect on Km | Effect on Vmax | Mechanism |
|---|---|---|---|
| Competitive | Increases | Unchanged | Inhibitor binds to the active site, competing with the substrate. libretexts.org |
| Non-competitive | Unchanged | Decreases | Inhibitor binds to an allosteric site, altering the enzyme's conformation. libretexts.org |
| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. |
Cellular Signaling Pathway Modulation and Receptor Agonism/Antagonism Mechanisms
By inhibiting key enzymes like EGFR, this compound analogues can modulate critical cellular signaling pathways involved in cell growth, proliferation, and survival. Inhibition of EGFR, for example, can disrupt the downstream Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt signaling cascades. The disruption of these pathways can lead to:
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cell division.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Studies on 6-nitro-4-substituted quinazolines have shown that potent derivatives can cause cell cycle arrest at the G2/M phase and induce apoptosis. nih.gov The specific effects on cellular signaling are dependent on the cellular context and the specific molecular target of the quinazolinone analogue.
Beyond enzyme inhibition, quinazolin-4-one derivatives can also act as receptor agonists or antagonists. For example, some analogues have been shown to modulate metabotropic glutamate receptors (mGluRs). While specific data for this compound is unavailable, the versatile nature of the quinazolinone scaffold suggests the potential for its derivatives to interact with a range of cell surface receptors, thereby influencing a variety of signaling pathways.
Principles of Structure-Based Drug Design Applied to this compound Frameworks
Structure-based drug design is a powerful approach for the development of potent and selective inhibitors based on the quinazolin-4-one scaffold. This process relies on the three-dimensional structure of the target protein to guide the design of new molecules with improved binding affinity and specificity.
Key principles of structure-based drug design applied to frameworks like this compound include:
Target Identification and Validation: Identifying a biologically relevant target, such as a kinase involved in a disease pathway.
Structural Determination: Obtaining the 3D structure of the target protein, often in complex with a known ligand, through techniques like X-ray crystallography or NMR spectroscopy.
In Silico Docking: Using computational methods to predict the binding mode and affinity of designed molecules to the target's active site. This allows for the virtual screening of numerous compounds before their synthesis.
Iterative Optimization: Synthesizing the most promising candidates and evaluating their biological activity. The results are then used to refine the design for the next generation of compounds.
For example, in the design of selective Aurora A kinase inhibitors, a series of novel quinazolin-4-amine derivatives were synthesized by exploiting the structural differences between Aurora A and Aurora B kinases. nih.gov This approach led to compounds with significantly improved selectivity. Similarly, molecular docking studies on 6-nitro-4-substituted quinazolines have provided insights into their binding mode in the active site of EGFR, guiding the development of more potent derivatives. nih.gov
The application of these principles to the this compound framework would involve synthesizing a library of analogues with diverse substituents and evaluating their activity against a panel of kinases. The structure-activity relationship (SAR) data obtained would then inform the design of next-generation compounds with optimized pharmacological properties.
Advanced Research Applications of Quinazolinone Scaffolds Derived from 7 Nitro 4ah Quinazolin 4 One
Development of Chemical Probes for Biological Systems
The quest for sensitive and selective chemical probes to detect and visualize biologically important molecules is a significant area of chemical biology. Quinazolinone derivatives, owing to their favorable photophysical properties, have emerged as promising fluorophores. The 7-nitro-4aH-quinazolin-4-one scaffold has been instrumental in the design of "turn-on" fluorescent probes, where the presence of the nitro group is key to the sensing mechanism.
A notable example is the development of a fluorescent probe for the detection of carbon monoxide (CO), a crucial signaling molecule in various physiological and pathological processes. researchgate.netijsr.netmdpi.com The probe, a 2-(2'-nitrophenyl)-4(3H)-quinazolinone (NPQ), is itself non-fluorescent. The underlying principle of this probe is the selective reduction of the nitro group to an amino group by carbon monoxide. This transformation converts the non-fluorescent NPQ into the highly fluorescent 2-(2'-aminophenyl)-4(3H)-quinazolinone (APQ), resulting in a "turn-on" fluorescence signal. researchgate.netijsr.netmdpi.com
The electron-withdrawing nature of the nitro group in NPQ quenches the fluorescence of the quinazolinone core. Upon reaction with CO, the nitro group is reduced to an electron-donating amino group, which activates an internal charge transfer (ICT) process, leading to a strong fluorescence emission. researchgate.net This specific chemical transformation provides high selectivity for CO over other reactive oxygen and nitrogen species. researchgate.netmdpi.com The probe has demonstrated a rapid response and a low detection limit, making it suitable for monitoring CO in biological systems. researchgate.netijsr.netmdpi.com Furthermore, the quinazolinone fluorophore's aggregation-induced emission (AIE) properties have enabled the development of a test paper for the visual detection of gaseous CO. researchgate.net
Table 1: Performance Characteristics of a Quinazolinone-Based "Turn-On" Fluorescent Probe for Carbon Monoxide
| Feature | Description | Reference |
| Probe Name | 2-(2'-nitrophenyl)-4(3H)-quinazolinone (NPQ) | researchgate.netijsr.netmdpi.com |
| Analyte | Carbon Monoxide (CO) | researchgate.netijsr.netmdpi.com |
| Sensing Mechanism | Reduction of the nitro group to an amino group by CO, leading to fluorescence "turn-on". | researchgate.netijsr.netmdpi.com |
| Fluorescent Product | 2-(2'-aminophenyl)-4(3H)-quinazolinone (APQ) | researchgate.net |
| Excitation Wavelength (λex) | ~280-290 nm | researchgate.net |
| Emission Wavelength (λem) | ~500 nm (strong green fluorescence) | researchgate.netmdpi.com |
| Detection Limit | 0.73 µM | researchgate.netmdpi.com |
| Linear Range | 1.0 to 50 µM | researchgate.netmdpi.com |
| Response Time | ~90% completion in 10 minutes | researchgate.net |
| Selectivity | High selectivity over various anions, metal ions, oxidants, and reductants. | researchgate.net |
| Application | Detection of CO in solution and as a test paper for gaseous CO detection. | researchgate.netmdpi.com |
Contributions to Advanced Organic Materials Science
The structural rigidity and extended π-system of the quinazolinone scaffold make it an attractive component for the construction of advanced organic materials. The incorporation of a nitro group, as in this compound, can further modulate the electronic and optical properties of these materials. One significant area of application is in the synthesis of novel dyes for textiles and other materials.
Research has demonstrated the use of 7-nitro-quinazolin-4-one derivatives as key intermediates in the production of heterocyclic monoazo acid and reactive dyes. researchgate.netijsr.netscholarsresearchlibrary.com For instance, 3-(4-aminophenyl)-7-nitro-2-phenylquinazolin-4(3H)-one has been synthesized and utilized as a diazo component. scholarsresearchlibrary.com Following diazotization, this intermediate is coupled with various naphthalene-based acid components to generate a range of quinazolinone-based acid azo dyes. These dyes have been shown to produce a variety of colors, including purple, red, orange, and brown, and exhibit good dyeing performance on fibers such as silk, wool, and cotton. scholarsresearchlibrary.com The resulting dyed fabrics have demonstrated moderate to very good fastness properties to light, washing, and rubbing. researchgate.netscholarsresearchlibrary.com
The synthesis of these dyes leverages the chemical reactivity of the 7-nitro-quinazolin-4-one framework. The presence of the nitro group can influence the color of the final dye and its affinity for different types of fibers. By modifying the coupling components, a wide array of dyes with tailored properties can be produced, highlighting the modularity of this synthetic approach. This demonstrates the contribution of the 7-nitro-quinazolin-4-one scaffold to the development of new colorants for various industrial applications.
Table 2: Examples of Quinazolinone-Based Dyes Derived from Nitro-Substituted Scaffolds
| Dye Type | Starting Quinazolinone Scaffold | Coupling Components | Resulting Shades | Application on Fibers | Reference |
| Acid Azo Dyes | 3-(4-aminophenyl)-7-nitro-2-phenylquinazolin-4(3H)-one | Naphthalene based acid components | Purple, Red, Orange, Brown | Silk, Wool, Cotton | scholarsresearchlibrary.com |
| Reactive Dyes | 3-{4-[4-amino-2, 6-difluorobenzyl]-3,5-difluorophenyl}-6-nitro-2-phenylquinazolin-4(3H)-one | o-chloro-p-nitro anilino cyanurated coupling components | Not specified | Not specified | researchgate.net |
| Monoazo Reactive Dyes | 3-(4-(4-amino-3-nitrobenzyl)-2-nitrophenyl)-2-phenylquinazolin-4(3H)-one | 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfato cyanurated coupling components | Pink, Orange, Cream, Maroon, Yellow | Silk, Wool, Cotton | ijsr.net |
Methodological Innovations in Medicinal Chemistry Utilizing Quinazolinone Frameworks
The this compound scaffold is a cornerstone in the development of new synthetic methodologies in medicinal chemistry, primarily due to the versatile reactivity of the nitro group. This functional group serves as a chemical handle that can be transformed into various other functionalities, thereby enabling the generation of large and diverse libraries of quinazolinone derivatives for drug discovery programs. mdpi.com
A key methodological innovation is the reduction of the 7-nitro group to a 7-amino group. This transformation is pivotal as the resulting amino group can be readily derivatized through a wide range of chemical reactions, including acylation, alkylation, and sulfonylation. This allows for the systematic exploration of the structure-activity relationship (SAR) at the 7-position of the quinazolinone core, which is crucial for optimizing the biological activity and pharmacokinetic properties of potential drug candidates.
For example, the synthesis of novel 6-nitro-4-substituted quinazolines has been explored for their potential as epidermal growth factor receptor (EGFR) inhibitors. nih.gov While this example is for a 6-nitro isomer, the underlying principle of using the nitro group as a precursor to other functionalities is directly applicable to the 7-nitro scaffold. The ability to introduce a wide variety of substituents at this position allows medicinal chemists to fine-tune the molecule's interaction with its biological target.
The utility of the 7-nitro-quinazolin-4-one framework extends to its role as a key intermediate in the synthesis of more complex heterocyclic systems. By leveraging the reactivity of the nitro group and other positions on the quinazolinone ring, researchers can construct novel molecular architectures with the potential for unique biological activities. This strategic use of the 7-nitro-quinazolin-4-one scaffold significantly contributes to the expansion of chemical space available for drug discovery and the development of innovative therapeutic agents.
Emerging Research Directions and Future Prospects for 7 Nitro 4ah Quinazolin 4 One Chemistry
Design and Synthesis of Chemically Diverse 7-nitro-4aH-quinazolin-4-one Libraries
The creation of chemically diverse libraries is fundamental to exploring the full therapeutic potential of the this compound scaffold. Diversity-oriented synthesis (DOS) is a key strategy that aims to generate a wide range of structurally distinct molecules from a common starting material. This approach, applied to the 7-nitro-quinazolinone core, would enable the exploration of a vast chemical space, increasing the probability of identifying compounds with desired biological activities.
Various synthetic methodologies reported for the broader quinazolinone class can be adapted for the synthesis of this compound libraries. One common approach involves the condensation of a substituted anthranilic acid with a suitable nitrogen-containing reagent. For the synthesis of this compound, 4-nitroanthranilic acid would be a logical starting material. One-pot synthesis methods, which involve multiple reaction steps in a single reaction vessel, offer an efficient and streamlined approach to generating these libraries. For instance, a one-pot reaction of 2-aminobenzonitriles with various aldehydes and an amine source can yield a diverse range of quinazolinone derivatives.
The table below summarizes various synthetic strategies that could be employed for the generation of this compound libraries.
| Synthetic Strategy | Description | Potential for Diversity |
| Combinatorial Synthesis | Involves the systematic and repetitive covalent connection of a set of different "building blocks" of varying structures to each other to give a large array of final products. | High, allows for the introduction of various substituents at multiple positions on the quinazolinone scaffold. |
| Diversity-Oriented Synthesis (DOS) | Aims to synthesize a collection of structurally diverse and complex small molecules from simple starting materials in a small number of steps. | Very high, focuses on creating skeletal diversity in addition to substituent diversity. |
| One-Pot Synthesis | Multiple reactions are carried out in a single reactor, avoiding the isolation and purification of intermediates. | Moderate to high, efficient for generating a series of analogs with variations at specific positions. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times. | High, can be combined with combinatorial and one-pot approaches to rapidly generate libraries. |
By employing these synthetic strategies, researchers can generate extensive libraries of this compound derivatives with diverse substitutions at various positions of the quinazolinone core. This chemical diversity is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds with optimal pharmacological profiles.
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies hold immense promise for accelerating the development of this compound-based therapeutics. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that would be challenging for human researchers to discern.
Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent application of ML in this context. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR models could be developed to predict various properties, such as binding affinity to a specific target, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential off-target effects. These models can be trained on existing data for other quinazolinone derivatives and then used to virtually screen large libraries of novel this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing.
The following table outlines key AI and ML techniques and their potential applications in this compound research.
| AI/ML Technique | Application in Quinazolinone Drug Discovery |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of compounds based on their chemical structure. |
| Machine Learning (e.g., Support Vector Machines, Random Forest) | Develops predictive models for various properties, including bioactivity, toxicity, and pharmacokinetics. |
| Deep Learning (e.g., Neural Networks) | Can learn complex patterns from large datasets to design novel molecules with desired properties. |
| Virtual Screening | Computationally screens large libraries of compounds to identify those with a high probability of binding to a specific biological target. |
By leveraging these AI and ML tools, researchers can significantly streamline the drug discovery process for this compound, reducing the time and cost associated with identifying and optimizing new drug candidates.
Identification of Novel Biological Targets Responsive to Quinazolinone Modulators
A critical aspect of drug discovery is the identification of novel biological targets that can be modulated by a particular chemical scaffold. Quinazolinone derivatives have been shown to interact with a wide range of biological targets, suggesting that this compound may also exhibit a diverse pharmacological profile.
Research on various quinazolinone analogs has revealed their potential as inhibitors of several key enzymes implicated in disease. For example, certain quinazolinone derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net Specifically, studies on 6-nitro-4-substituted quinazoline (B50416) derivatives have demonstrated their ability to target EGFR. researchgate.net This suggests that the 7-nitro isomer could also possess EGFR inhibitory activity, a hypothesis that warrants further investigation.
Other identified targets for quinazolinone modulators include:
Tubulin: Some quinazolinones inhibit tubulin polymerization, a process essential for cell division, making them potential anticancer agents.
Dihydrofolate Reductase (DHFR): This enzyme is a target for certain antimicrobial and anticancer drugs, and some quinazolinone derivatives have shown inhibitory activity against it.
Tyrosinase: This enzyme is involved in melanin production, and its inhibition by quinazolinone derivatives suggests potential applications in treating hyperpigmentation disorders.
α-Glucosidase: Inhibition of this enzyme can be beneficial in the management of type 2 diabetes, and some quinazolinones have been found to be effective inhibitors.
The table below lists some of the known biological targets for quinazolinone derivatives.
| Biological Target | Therapeutic Area | Example Quinazolinone Derivative |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | 6-nitro-4-substituted quinazolines researchgate.net |
| Tubulin | Cancer | Various substituted quinazolinones |
| Dihydrofolate Reductase (DHFR) | Infectious Diseases, Cancer | Substituted quinazolinones |
| Tyrosinase | Dermatology | Substituted quinazolinones |
| α-Glucosidase | Diabetes | Substituted quinazolinones |
Future research should focus on systematically screening this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic opportunities.
Development of Advanced Computational Tools for Quinazolinone Research
The development and application of advanced computational tools are integral to modern drug discovery and can greatly facilitate the investigation of this compound. These tools enable researchers to model and predict the behavior of molecules at the atomic level, providing valuable insights into their properties and interactions with biological targets.
Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method can be used to screen virtual libraries of this compound derivatives against the binding site of a known target, helping to identify potential inhibitors. Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the binding interactions and the stability of the complex.
Several software packages are available for performing these computational studies, including:
AutoDock: A suite of automated docking tools.
Schrödinger Suite (Glide, QikProp, Desmond): A comprehensive software package for drug discovery, including tools for docking, ADMET prediction, and molecular dynamics simulations.
SYBYL: A molecular modeling software suite with a wide range of applications in drug design.
The following table summarizes some of the key computational tools and their applications in quinazolinone research.
| Computational Tool | Function | Application in this compound Research |
| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Virtual screening of compound libraries against biological targets. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Studying the stability and dynamics of ligand-receptor complexes. |
| QSAR Modeling Software | Develops quantitative structure-activity relationship models. | Predicting the biological activity and other properties of novel derivatives. |
| ADMET Prediction Software | Predicts the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Assessing the drug-likeness of potential drug candidates. |
The application of these advanced computational tools will be crucial for the rational design and optimization of this compound-based drug candidates.
Translational Research Perspectives for Quinazolinone Scaffold Optimization
Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. For the this compound scaffold, a translational research perspective is essential for advancing promising lead compounds from the laboratory to the clinic. This involves a multi-faceted approach that includes lead optimization, preclinical evaluation, and potentially, clinical development.
Lead optimization is a critical step in which the chemical structure of a promising compound is systematically modified to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies, which investigate how changes in a molecule's structure affect its biological activity, are central to this process. For this compound, SAR studies would involve synthesizing and testing a series of analogs with different substituents to identify the key structural features required for optimal activity.
Scaffold hopping is another valuable strategy in lead optimization. It involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent scaffold. This can lead to the discovery of novel chemical series with improved properties, such as enhanced patentability or a better side-effect profile.
The table below outlines key strategies in translational research for quinazolinone scaffold optimization.
| Strategy | Description | Goal |
| Lead Optimization | Systematic modification of a lead compound to improve its properties. | Enhance potency, selectivity, and pharmacokinetic profile. |
| Structure-Activity Relationship (SAR) Studies | Investigating the relationship between chemical structure and biological activity. | Identify key structural features for activity and guide further optimization. |
| Scaffold Hopping | Replacing the core scaffold of a compound with a different one. | Discover novel chemical series with improved properties. |
| Preclinical Development | In vitro and in vivo studies to assess the safety and efficacy of a drug candidate. | Gather data to support an Investigational New Drug (IND) application. |
Through a concerted effort in these areas of translational research, promising this compound-based lead compounds can be advanced towards clinical development, ultimately leading to new therapeutic options for patients.
Q & A
Q. Table 1: Comparative Synthesis Conditions for this compound
| Precursor | Nitrating Agent | Temperature | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| 7-Fluoroquinazolin-4(3H)-one | HNO₃/H₂SO₄ | 373 K | 78 | 99.5% | |
| 2-Phenylquinazolin-4(3H)-one | Acetyl nitrate | 353 K | 65 | 97.2% |
Q. Table 2: Biological Activities of Key Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
